17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene
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Overview
Description
The compound 17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene; 17-(5-ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization of the side chains. Typical synthetic routes may involve:
Cyclization reactions: to form the cyclopenta[a]phenanthrene core.
Alkylation reactions: to introduce the heptan-2-yl and methyl groups.
Hydrogenation reactions: to reduce double bonds and achieve the desired dihydro form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalytic hydrogenation: using palladium or platinum catalysts.
Column chromatography: for purification.
Recrystallization: to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or alcohols.
Reduction: Can be reduced to form fully saturated hydrocarbons.
Substitution: Can undergo halogenation or nitration reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substitution reagents: Halogens (Cl2, Br2), nitric acid (HNO3).
Major Products
Oxidation products: Ketones, alcohols.
Reduction products: Saturated hydrocarbons.
Substitution products: Halogenated or nitrated derivatives.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. It may:
Bind to receptors: Interact with specific receptors in the body to exert its effects.
Modulate enzyme activity: Inhibit or activate enzymes involved in various biochemical pathways.
Affect gene expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 17-(5,6-Dimethylheptan-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol .
17-(5,6-Dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate: .
Uniqueness
The uniqueness of 17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene lies in its specific structural features and the presence of both heptan-2-yl and methyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
17-(5,6-dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36.C27H34/c1-6-21(19(2)3)12-11-20(4)28(5)18-17-26-25-14-13-22-9-7-8-10-23(22)24(25)15-16-27(26)28;1-18(2)19(3)10-11-20(4)27(5)17-16-25-24-13-12-21-8-6-7-9-22(21)23(24)14-15-26(25)27/h7-10,13-16,19-21H,6,11-12,17-18H2,1-5H3;6-9,12-15,18-20H,10-11,16-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOSCDGHWUNJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C.CC(C)C(C)CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H70 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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